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molecular formula C9H12O B2625152 2-Ethynylbicyclo[2.2.1]heptan-2-ol CAS No. 18084-03-2

2-Ethynylbicyclo[2.2.1]heptan-2-ol

Cat. No. B2625152
M. Wt: 136.194
InChI Key: DOBPSJXGDUDHTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07112593B2

Procedure details

500 mg of norcamphor was dissolved in 6 ml of tetrahydrofuran and the solution was added dropwise in a suspension of 543 mg of lithium acetylide-ethylenediamine complex in tetrahydrofuran at room temperature, and the resulting reaction mixture was stirred for 18 hours. After water was added to the resulting reaction mixture, it was evaporated while maintaining the temperature of the water bath at 25° C. The residue was extracted with ethyl acetate twice. The resulting organic layer was washed with brine, dried over anhydrous magnesium sulfate and evaporated, to give 523 mg of the title compound.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH:5]2[CH2:6][C:7](=[O:8])[CH:3]([CH2:4]2)[CH2:2]1.O.O1CC[CH2:12][CH2:11]1>>[C:11]([C:7]1([OH:8])[CH2:6][CH:5]2[CH2:4][CH:3]1[CH2:2][CH2:1]2)#[CH:12]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C1CC2CC1CC2=O
Name
Quantity
6 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
was stirred for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
was evaporated
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with ethyl acetate twice
WASH
Type
WASH
Details
The resulting organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(#C)C1(C2CCC(C1)C2)O
Measurements
Type Value Analysis
AMOUNT: MASS 523 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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